molecular formula C13H10Cl2O B6381389 2-Chloro-4-(4-chloro-2-methylphenyl)phenol CAS No. 1261990-79-7

2-Chloro-4-(4-chloro-2-methylphenyl)phenol

Cat. No.: B6381389
CAS No.: 1261990-79-7
M. Wt: 253.12 g/mol
InChI Key: VRRZGILZUPIZLY-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H10Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a methyl group attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Properties

IUPAC Name

2-chloro-4-(4-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRZGILZUPIZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686006
Record name 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-79-7
Record name 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-2-methylphenyl)phenol typically involves the chlorination of 4-(4-chloro-2-methylphenyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired positions on the phenolic ring.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(4-chloro-2-methylphenyl)phenol involves large-scale chlorination processes. These processes are conducted in reactors equipped with temperature and pH control systems to optimize yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Chloro-4-(4-chloro-2-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(4-chloro-2-methylphenyl)phenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the cell wall and membrane integrity, leading to cell lysis and death. Additionally, it interferes with the metabolic pathways of microorganisms, further enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A closely related compound with similar antimicrobial properties.

    2-Chloro-4-methylphenol: Another chlorinated phenol with comparable chemical behavior.

    4-Chloro-3-methylphenol: Shares structural similarities and is used in similar applications.

Uniqueness

2-Chloro-4-(4-chloro-2-methylphenyl)phenol is unique due to the presence of two chlorine atoms and a methyl group, which enhance its antimicrobial properties and chemical reactivity. This structural configuration allows for specific interactions with microbial cell components, making it a potent antimicrobial agent.

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